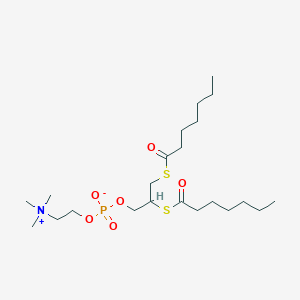

rac-12-bis(Heptanoylthio)glycerophosphocholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

rac-12-bis(Heptanoylthio)glycerophosphocholine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of heptanoylsulfanyl groups and a trimethylazaniumyl ethyl phosphate moiety, which contribute to its distinct chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of rac-12-bis(Heptanoylthio)glycerophosphocholine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include esterification, phosphorylation, and sulfanyl group introduction. Reaction conditions such as temperature, pH, and the use of catalysts play a crucial role in optimizing the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high efficiency in producing the compound. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

化学反応の分析

Types of Reactions

rac-12-bis(Heptanoylthio)glycerophosphocholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the heptanoylsulfanyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as solvent choice, temperature, and reaction time are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

科学的研究の応用

Drug Delivery Systems

rac-12-bis(Heptanoylthio)glycerophosphocholine has been explored as a potential carrier for drug delivery due to its amphiphilic nature, which facilitates the formation of liposomes. These liposomes can encapsulate hydrophilic drugs, enhancing their bioavailability and stability in biological systems. Studies have shown that liposomal formulations containing this compound can improve the pharmacokinetics of various therapeutic agents.

Membrane Biophysics

This compound plays a crucial role in studies related to membrane dynamics and structure. It is used to model biological membranes in vitro, allowing researchers to investigate lipid bilayer properties, membrane fluidity, and protein-lipid interactions. The incorporation of this compound into model membranes has provided insights into the behavior of phospholipids under varying conditions, contributing to our understanding of cellular processes.

Antiviral Research

Recent investigations have indicated that this compound may possess antiviral properties. It has been studied as a potential inhibitor of viral replication mechanisms, particularly in the context of enveloped viruses. The compound's ability to disrupt lipid interactions essential for viral entry into host cells is being explored as a novel therapeutic approach.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| 1 | Investigating drug delivery efficiency | Liposomes containing this compound demonstrated enhanced drug encapsulation and release profiles compared to traditional carriers. |

| 2 | Analyzing membrane fluidity | The presence of this compound increased membrane fluidity, affecting protein dynamics and functionality in model membranes. |

| 3 | Evaluating antiviral activity | Preliminary data suggest that this compound inhibits viral entry by altering the lipid composition of target membranes. |

作用機序

The mechanism of action of rac-12-bis(Heptanoylthio)glycerophosphocholine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

類似化合物との比較

Similar Compounds

- 2,3-Bis(heptanoylsulfanyl)propyl 2-(trimethylazaniumyl)ethyl sulfate

- 2,3-Bis(heptanoylsulfanyl)propyl 2-(trimethylazaniumyl)ethyl chloride

Uniqueness

Compared to similar compounds, rac-12-bis(Heptanoylthio)glycerophosphocholine exhibits unique chemical properties due to the presence of the phosphate group. This functional group imparts distinct reactivity and potential biological activities, making it a valuable compound for various applications.

生物活性

rac-12-bis(Heptanoylthio)glycerophosphocholine is a synthetic phospholipid that has garnered interest in biomedical research due to its unique structural properties and potential biological activities. This compound is characterized by the presence of heptanoyl thio groups, which may influence its interaction with biological membranes and cellular processes.

- Molecular Formula : C22H44NO6PS2

- Molecular Weight : 522.74 g/mol

- Structural Characteristics : The compound features two heptanoyl thio groups attached to a glycerophosphocholine backbone, which is essential for its biological activity.

1. Interaction with Cell Membranes

This compound exhibits significant interactions with cell membranes due to its amphiphilic nature. This property allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. Studies indicate that such modifications can affect cellular signaling pathways and membrane protein functionality.

2. Substrate for Phospholipases

This compound serves as a substrate for various phospholipases A2 (PLA2s), with the exception of cytosolic PLA2 and PAF-acetyl hydrolase (PAF-AH). The enzymatic hydrolysis of this compound can lead to the release of fatty acids, which are crucial for numerous biological processes, including inflammation and cell signaling .

3. Potential Therapeutic Applications

Research suggests that this compound may have applications in drug delivery systems due to its ability to encapsulate therapeutic agents within liposomes. Its structural similarity to naturally occurring phospholipids enhances biocompatibility, making it a candidate for targeted delivery in cancer therapies and other medical applications .

Case Study 1: Lipid Metabolism

A study examining lipid metabolism highlighted the role of this compound in modulating lipid profiles in human plasma. The synthetic phospholipid was shown to influence the levels of phosphatidylcholine hydroperoxides, which are important markers in oxidative stress and cardiovascular diseases .

Case Study 2: Inflammatory Response

Another investigation focused on the inflammatory response mediated by phospholipids. The introduction of this compound in cellular models demonstrated its potential to modulate inflammatory cytokine production, suggesting a role in managing inflammatory diseases .

Research Findings

特性

IUPAC Name |

2,3-bis(heptanoylsulfanyl)propyl 2-(trimethylazaniumyl)ethyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44NO6PS2/c1-6-8-10-12-14-21(24)31-19-20(32-22(25)15-13-11-9-7-2)18-29-30(26,27)28-17-16-23(3,4)5/h20H,6-19H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFIJRJGKBSELO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)SCC(COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44NO6PS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。